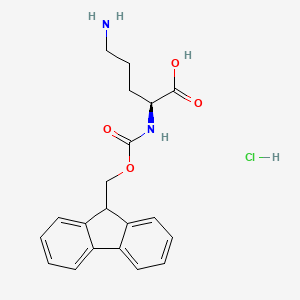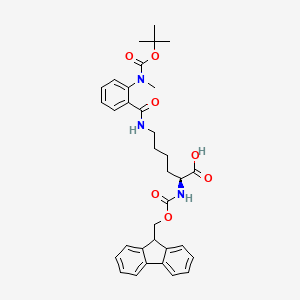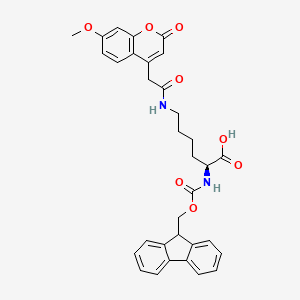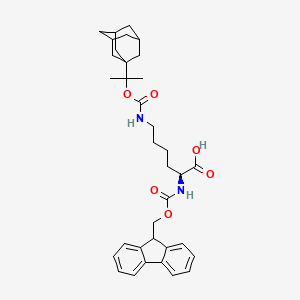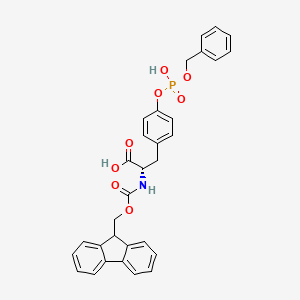
(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-2-(4-羟基苯基)乙酸
描述
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
科学研究应用
生物医药
FMOC-L-4-羟基苯基甘氨酸已用于开发适用于各种生物医学应用的生物相容性材料 {svg_1}. 这些材料包括肽基水凝胶 (PHGs),由水溶胀网络形成,为体外实验提供生理相关环境。 该化合物在合成阳离子六肽中的作用已得到强调,阳离子六肽对于创建用于潜在生物医学应用的自支撑水凝胶至关重要 {svg_2}.
组织工程
在组织工程中,FMOC-L-4-羟基苯基甘氨酸有助于创建肽基水凝胶,这些水凝胶支持细胞粘附、存活和复制 {svg_3} {svg_4}. 这些水凝胶模拟细胞外基质蛋白,提供有利于组织形成和再生的三维环境 {svg_5}.
药物递送
该化合物的衍生物,特别是水凝胶和纳米凝胶形式,已显示出在改善治疗剂的选择性递送方面具有前景 {svg_6} {svg_7}. 这些肽基系统可以封装药物,减少毒性并提高药物化合物的效率 {svg_8}.
诊断成像
FMOC-L-4-羟基苯基甘氨酸也参与诊断成像工具的开发。 由其衍生物形成的水凝胶可以用作被动靶向诊断剂的载体,有助于在医学成像过程中可视化细胞和组织结构 {svg_9}.
生物打印
该化合物已被确定为生物打印应用的支架 {svg_10}. 它有助于形成可用于生物墨水的水凝胶,从而可以打印出支持细胞生长和形成类组织结构的三维结构。
水凝胶形成
FMOC-L-4-羟基苯基甘氨酸在水凝胶形成中起着至关重要的作用。 它在生理条件下自组装成β-折叠结构并形成稳定水凝胶的能力使其成为各种应用的宝贵材料,包括组织支架和药物递送系统 {svg_11}.
作用机制
Target of Action
FMOC-L-4-HYDROXYPHENYLGLYCINE is a derivative of arylglycine, a family of non-canonical amino acids . It is used in peptide synthesis, particularly in the family of non-ribosomal peptides . The primary targets of this compound are the amino acids in peptides and proteins that it helps to modify .
Mode of Action
The FMOC group in FMOC-L-4-HYDROXYPHENYLGLYCINE is a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound plays a crucial role in the chemical synthesis of peptides . It allows for rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Biochemical Pathways
FMOC-L-4-HYDROXYPHENYLGLYCINE is involved in the biosynthesis of bioactive molecules in vivo . It is incorporated and regularly modified by non-ribosomal peptide synthetases (NRPS) to increase both amino acid and structural diversities . The timing of the amino acid modifications is always critical to understanding the biosynthesis of the bioactive molecules .
Pharmacokinetics
It is known that non-natural amino acids like fmoc-l-4-hydroxyphenylglycine are regularly used in drug discovery, benefiting from the extraordinary development of solid-phase peptide synthesis (spps) . They are used to modulate the structure–activity relationship (SAR) and the pharmacokinetic and dynamic (PKPD) of a defined peptide drug .
Result of Action
The result of FMOC-L-4-HYDROXYPHENYLGLYCINE’s action is the formation of peptides with increased structural diversity . This diversity is beneficial for research in the post-genomic world . The compound’s action leads to the creation of peptides that can be used in various pharmaceutical applications .
Action Environment
The action of FMOC-L-4-HYDROXYPHENYLGLYCINE is influenced by the conditions under which peptide synthesis occurs . For instance, the base-catalyzed coupling of Fmoc-Phg is the critical step for racemization . Racemization can be reduced to a negligible level if specific conditions are employed during this step . Furthermore, resin-bound peptides are remarkably resistant against epimerization during extended incubation under basic conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the acetic acid derivative: The protected amino compound is then reacted with 4-hydroxyphenylacetic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
(S)-2-((((9H-Fl
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYSEGZHOGZXFO-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718697 | |
| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182883-41-6 | |
| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-hydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



